molecular formula C19H16N2O4 B2468341 2-methyl-N-(4-methylphenyl)-5-(3-nitrophenyl)furan-3-carboxamide CAS No. 876873-30-2

2-methyl-N-(4-methylphenyl)-5-(3-nitrophenyl)furan-3-carboxamide

Cat. No.: B2468341
CAS No.: 876873-30-2
M. Wt: 336.347
InChI Key: HGTYJUAUQXBEED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-N-(4-methylphenyl)-5-(3-nitrophenyl)furan-3-carboxamide is a useful research compound. Its molecular formula is C19H16N2O4 and its molecular weight is 336.347. The purity is usually 95%.
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Properties

IUPAC Name

2-methyl-N-(4-methylphenyl)-5-(3-nitrophenyl)furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O4/c1-12-6-8-15(9-7-12)20-19(22)17-11-18(25-13(17)2)14-4-3-5-16(10-14)21(23)24/h3-11H,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGTYJUAUQXBEED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=C(OC(=C2)C3=CC(=CC=C3)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-methyl-N-(4-methylphenyl)-5-(3-nitrophenyl)furan-3-carboxamide is a synthetic compound with a complex structure that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C19H16N2O4
  • Molecular Weight : 336.347 g/mol
  • IUPAC Name : this compound
  • Canonical SMILES : CC1=C(C=C(O1)C2=CC(=CC=C2)C(=O)N(C3=CC(=CC=C3)N+[O-]))N+[O-]

Biological Activity Overview

The biological activity of this compound can be classified into several categories based on preliminary studies and computational predictions:

Antimicrobial Activity

Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties. The presence of the furan ring and nitrophenyl group is often associated with enhanced antibacterial and antifungal activities. For instance, derivatives have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria.

Compound Activity MIC (µM)
This compoundAntibacterialTBD
5-Nitrofuran-2-carboxylic acidAntimicrobial8.33 - 23.15
4-Methyl-N-(4-nitrophenyl)benzamideAnticancer, anti-inflammatoryTBD

Anticancer Potential

Research indicates that similar compounds may exhibit anticancer properties by inhibiting specific pathways involved in tumor growth. The structural components of this compound suggest potential interactions with cancer-related targets.

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Enzyme Inhibition : The compound may bind to specific enzymes involved in metabolic pathways, thereby inhibiting their activity.
  • Receptor Modulation : It may interact with cellular receptors, modulating signaling pathways that influence cell growth and apoptosis.

Case Studies and Research Findings

  • Antiviral Activity : A study evaluated the antiviral potential of derivatives similar to this compound. Some exhibited significant inhibition against viral polymerases, indicating a promising avenue for further research in antiviral drug development .
  • Antimicrobial Efficacy : In vitro tests demonstrated that compounds containing the furan ring showed considerable antibacterial activity, with minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM against various pathogens .
  • Pharmacological Profiling : Computational methods such as the Prediction of Activity Spectra for Substances (PASS) have indicated that this compound could possess diverse pharmacological effects, including anti-inflammatory and anticancer activities .

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